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molecular formula C4H8N6O B1202932 [(4,6-diamino-1,3,5-triazin-2-yl)amino]methanol CAS No. 937-35-9

[(4,6-diamino-1,3,5-triazin-2-yl)amino]methanol

Cat. No. B1202932
M. Wt: 156.15 g/mol
InChI Key: MBHRHUJRKGNOKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06376157B1

Procedure details

This example demonstrates the chemical solution 2 which was prepared as follows. In a 1-liter measuring flask were placed 100 g of methoxymethylolmelamine (“cymel 370” from Mitsui Cyanamide), 780 g of pure water, and 40 g of IPA. They were mixed with stirring at room temperature for 6 hours. Thus there was obtained around 10 wt % aqueous solution of methylolmelamine. This solution was incorporated with N-methylpyrrolidone as a swelling promoter.
[Compound]
Name
solution 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methoxymethylolmelamine
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
780 g
Type
reactant
Reaction Step Three
Name
Quantity
40 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO[N:3]([CH2:12][OH:13])[C:4]1[N:9]=[C:8]([NH2:10])[N:7]=[C:6]([NH2:11])[N:5]=1.O>CC(O)C>[CH2:12]([NH:3][C:4]1[N:5]=[C:6]([NH2:11])[N:7]=[C:8]([NH2:10])[N:9]=1)[OH:13]

Inputs

Step One
Name
solution 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
methoxymethylolmelamine
Quantity
100 g
Type
reactant
Smiles
CON(C1=NC(=NC(=N1)N)N)CO
Step Three
Name
Quantity
780 g
Type
reactant
Smiles
O
Step Four
Name
Quantity
40 g
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
ADDITION
Type
ADDITION
Details
They were mixed

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(O)NC1=NC(=NC(=N1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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